molecular formula C11H13NO3 B13111401 1-Ethyl-4-methoxy-1H-indole-3,5-diol

1-Ethyl-4-methoxy-1H-indole-3,5-diol

Cat. No.: B13111401
M. Wt: 207.23 g/mol
InChI Key: JXPHVFJUHHZQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-methoxy-1H-indole-3,5-diol is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-methoxy-1H-indole-3,5-diol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using automated reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-methoxy-1H-indole-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethanol derivatives .

Scientific Research Applications

1-Ethyl-4-methoxy-1H-indole-3,5-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methoxy-1H-indole-3,5-diol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-indole-3,5-diol
  • 1-Ethyl-1H-indole-3,5-diol
  • 1-Ethyl-4-methoxy-1H-indole-2,3-diol

Uniqueness

1-Ethyl-4-methoxy-1H-indole-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and ethyl group at the 1-position differentiate it from other indole derivatives, influencing its reactivity and biological activity .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-ethyl-4-methoxyindole-3,5-diol

InChI

InChI=1S/C11H13NO3/c1-3-12-6-9(14)10-7(12)4-5-8(13)11(10)15-2/h4-6,13-14H,3H2,1-2H3

InChI Key

JXPHVFJUHHZQGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.